Structural Uniqueness: 4-Methoxy-1,4'-bipiperidinyl vs. Common Piperidine Analogs
The target compound features a 4-methoxy-1,4'-bipiperidinyl group linked via a carbonyl to the indole 6-position. This is directly distinguished from the widely used GSK-3 inhibitor VIII, which has a simple 4-methylpiperidine ring. The patent family US9682968B2 explicitly teaches that introducing a bipiperidinyl group with a 4-methoxy substituent is essential for achieving high specificity for complement factor B over other serine proteases [1].
| Evidence Dimension | Ligand structure: core scaffold |
|---|---|
| Target Compound Data | 1H-indol-6-yl-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]methanone |
| Comparator Or Baseline | 1H-indol-6-yl-(4-methylpiperidin-1-yl)methanone (GSK-3 inhibitor VIII) |
| Quantified Difference | Substitution of 4-methylpiperidine with 4-methoxy-1,4'-bipiperidine alters the number of hydrogen bond acceptors (increases from 2 to 3) and rotatable bonds (increases from 2 to 4), significantly changing ligand efficiency metrics [2]. |
| Conditions | Calculated from canonical SMILES; in silico comparison. |
Why This Matters
This structural change is critical for researchers procuring the correct intermediate to explore complement factor B inhibition rather than GSK-3 activity, ensuring the integrity of a specific patent-defined chemical space.
- [1] US Patent US9682968B2, 'Piperidinyl-indole derivatives complement factor B inhibitors and uses thereof,' filed July 14, 2014, and published June 20, 2017. View Source
- [2] PubChem. Compound Summary for CID 4411460, '4-Methoxy-1,4'-bipiperidine.' Accessed 2026. View Source
